molecular formula C₂₅H₂₂O₉ B1141346 rel-trans-Silandrin(Mixture of Diastereomers) CAS No. 148812-29-7

rel-trans-Silandrin(Mixture of Diastereomers)

Cat. No.: B1141346
CAS No.: 148812-29-7
M. Wt: 466.44
InChI Key:
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Description

Diastereomers are a type of stereoisomer . They are defined as non-mirror image, non-identical stereoisomers . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters and are not mirror images of each other .


Synthesis Analysis

The synthesis of diastereomers often involves the formation of diastereomers followed by decomposition . The separation of diastereomers can be achieved by various chemical or physicochemical methods . The efficiency of resolution can be increased by adjusting parameters such as sonication time .


Molecular Structure Analysis

Diastereomers have different configurations at one or more stereocenters . Each stereocenter gives rise to two different configurations and thus typically increases the number of stereoisomers . Nuclear magnetic resonance spectroscopy can be used to determine the absolute configuration of stereoisomers .


Chemical Reactions Analysis

Diastereomers often have different chemical reactivity . How a compound reacts with others can vary between diastereomers . The preference for the formation of one or more than one diastereomer over the other in an organic reaction is termed diastereoselectivity .


Physical and Chemical Properties Analysis

Diastereomers have different physical properties . They can have different melting points, boiling points, and densities . These differences can be used to achieve resolution of racemates .

Mechanism of Action

The biochemical activity of diastereomers can vary, as seen in a study where different diastereomers showed different inhibitory effects on SARS-CoV-2 Mpro .

Future Directions

The separation of diastereomers remains a significant challenge in chemistry . New methods and technologies are being developed to improve the efficiency of diastereomeric separations . The use of ultrasound irradiation, for example, has been shown to increase the efficiency of resolution .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of rel-trans-Silandrin can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in the synthesis pathway include the preparation of a suitable precursor, followed by the introduction of the silicon atom and the formation of the desired stereochemistry.", "Starting Materials": [ "Cyclopentadiene", "Methacrolein", "Triethylamine", "Chlorotrimethylsilane", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Preparation of precursor - Cyclopentadiene and methacrolein are reacted in the presence of triethylamine to form a Diels-Alder adduct.", "Step 2: Protection of hydroxyl group - The hydroxyl group of the Diels-Alder adduct is protected using chlorotrimethylsilane to form a silyl ether.", "Step 3: Deprotection of hydroxyl group - The silyl ether is then deprotected using hydrochloric acid to regenerate the hydroxyl group.", "Step 4: Introduction of silicon atom - The hydroxyl group is reacted with chlorotrimethylsilane to introduce the silicon atom.", "Step 5: Formation of stereochemistry - The resulting intermediate is treated with sodium bicarbonate and methanol to form the desired stereochemistry.", "Step 6: Isolation of product - The product is isolated by extraction with ethyl acetate and purification by column chromatography." ] }

CAS No.

148812-29-7

Molecular Formula

C₂₅H₂₂O₉

Molecular Weight

466.44

Synonyms

trans-(2R)-rel-2-[(2S,3S)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one; 

Origin of Product

United States

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